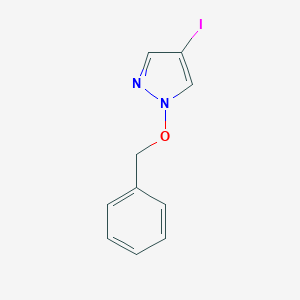

1-(Benzyloxy)-4-iodo-1H-pyrazole

Description

Properties

IUPAC Name |

4-iodo-1-phenylmethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRXSAMTKJXSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444152 | |

| Record name | 1-(Benzyloxy)-4-iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229171-07-7 | |

| Record name | 1-(Benzyloxy)-4-iodopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Benzyloxy)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(benzyloxy)-4-iodo-1H-pyrazole, a valuable intermediate in organic synthesis. The document details the synthetic protocol, purification methods, and a summary of its characterization data.

Introduction

This compound is a functionalized heterocyclic compound with significant potential as a building block in the development of complex molecular architectures. The presence of the benzyloxy group at the N1 position and an iodine atom at the C4 position of the pyrazole ring offers versatile handles for further chemical modifications, particularly in cross-coupling reactions. This guide outlines a reliable method for its preparation and provides key data for its identification and characterization.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process commencing with the benzylation of 1-hydroxypyrazole, followed by the regioselective iodination of the resulting 1-(benzyloxy)pyrazole. This procedure has been reported to yield the final product in an overall yield of 81%.[1]

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of crude 1-(Benzyloxy)pyrazole

-

To a solution of 1-hydroxypyrazole, add 1 M sodium hydroxide (NaOH).

-

To this mixture, add benzyl bromide.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, add 1 M NaOH and extract the aqueous phase three times with dichloromethane (CH₂Cl₂).

-

Wash the combined organic phases with 1 M NaOH and then with water.

-

Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate in vacuo to obtain the crude 1-(benzyloxy)pyrazole.[1]

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃).

-

Add potassium carbonate (K₂CO₃) to the solution.

-

Add a solution of iodine monochloride (3 equivalents) in chloroform to the reaction mixture.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction with a 1 M solution of sodium sulfite (Na₂SO₃).

-

Extract the aqueous phase three times with dichloromethane.

-

Dry the combined organic phases over MgSO₄ and evaporate the solvent to yield the final product.[1]

Characterization Data

The following table summarizes the key characterization data for this compound.

| Property | Data |

| Molecular Formula | C₁₀H₉IN₂O |

| Molecular Weight | 300.10 g/mol |

| Appearance | Not explicitly reported. Expected to be a solid. |

| Melting Point | Not explicitly reported. For the analogous 1-benzyl-4-iodo-1H-pyrazole, the melting point is 62-66 °C.[2] |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. |

| Elemental Analysis | Calculated: C, 40.02%; H, 3.02%; N, 9.33%.Found: C, 40.14%; H, 2.84%; N, 9.24%.[1] |

| ¹H NMR | Specific experimental data not available in the searched resources. |

| ¹³C NMR | Specific experimental data not available in the searched resources. |

| Mass Spectrometry | Specific experimental data not available in the searched resources. |

| Infrared Spectroscopy | Specific experimental data not available in the searched resources. |

Note: While the detailed experimental protocol and elemental analysis are well-documented, specific spectroscopic data (NMR, MS, IR) and the melting point for this compound were not available in the consulted resources. The data for the closely related 1-benzyl-4-iodo-1H-pyrazole is provided for reference.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The iodine atom at the 4-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable tool for the generation of libraries of compounds for drug discovery and development.

Example of a Subsequent Reaction: Iodine-Magnesium Exchange

A notable application of this compound is its use in iodine-magnesium exchange reactions to generate a Grignard reagent, which can then be reacted with various electrophiles.[1]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Benzyloxy)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-iodo-1H-pyrazole is a halogenated pyrazole derivative that serves as a key intermediate in the synthesis of various organic molecules. Its structural features, particularly the presence of a benzyloxy group and an iodine atom on the pyrazole ring, make it a versatile building block in medicinal chemistry. Notably, it is an intermediate in the synthesis of 1-hydroxypyrazole, which acts as a bioisostere for the acetic acid moiety in a series of aldose reductase inhibitors[1]. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential applications of this compound.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. Due to the limited availability of experimentally determined data, some values are calculated.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉IN₂O | [2] |

| Molecular Weight | 300.1 g/mol | [2] |

| CAS Number | 229171-07-7 | [1][2] |

| IUPAC Name | 4-iodo-1-(phenylmethoxy)-1H-pyrazole | N/A |

| SMILES | O(c1ccccc1)n1cc(I)cn1 | N/A |

| Elemental Analysis (Calculated) | C: 40.02%, H: 3.02%, N: 9.33% | N/A |

| Elemental Analysis (Found) | C: 40.14%, H: 2.84%, N: 9.24% | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the pyrazole ring and the benzyloxy group. The chemical shifts would be influenced by the iodine atom and the benzyloxy moiety.

-

¹³C NMR: The spectrum would display resonances for the carbon atoms of the pyrazole ring and the benzyloxy group. The carbon atom attached to the iodine would exhibit a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the C-H, C=C, C-N, and C-O functional groups present in the molecule.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and benzyloxy substructures.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been described. The synthesis involves a two-step process starting from 1-hydroxypyrazole.

Step 1: Benzylation of 1-Hydroxypyrazole

-

Dissolve 1-hydroxypyrazole and an equimolar amount of a suitable base (e.g., sodium hydroxide) in a solvent like dimethylformamide (DMF).

-

Add benzyl bromide to the solution and stir the reaction mixture at room temperature for 16 hours.

-

Add 1 M NaOH solution and extract the product with dichloromethane (CH₂Cl₂).

-

Wash the organic phase with 1 M NaOH and water, then dry it over magnesium sulfate (MgSO₄) and concentrate it in vacuo to obtain crude 1-(benzyloxy)pyrazole.

Step 2: Iodination of 1-(Benzyloxy)pyrazole

-

Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃) and add potassium carbonate (K₂CO₃).

-

Add a solution of iodine monochloride (ICl) in chloroform to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a 1 M solution of sodium sulfite (Na₂SO₃) and extract the product with dichloromethane.

-

Dry the organic phase over magnesium sulfate and evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane at low temperature (-78 °C) to obtain this compound.

Role in Drug Development: Aldose Reductase Inhibition

This compound serves as a crucial intermediate in the synthesis of 1-hydroxypyrazole derivatives, which have been investigated as inhibitors of aldose reductase[1][3]. Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. In diabetic conditions, the overactivation of this pathway is implicated in the development of long-term complications. By inhibiting aldose reductase, these compounds can potentially mitigate the pathological effects of high glucose levels.

The synthesis of these inhibitors involves the conversion of the benzyloxy group in this compound to a hydroxyl group, followed by further functionalization.

Below is a diagram illustrating the general workflow for the synthesis of this compound and its potential application in the development of aldose reductase inhibitors.

The following diagram illustrates the simplified signaling pathway of aldose reductase and the point of inhibition.

References

An In-depth Technical Guide to the Molecular Structure of 1-(Benzyloxy)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(Benzyloxy)-4-iodo-1H-pyrazole. This compound, with the CAS number 229171-07-7, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents due to the versatile reactivity of the pyrazole core and the presence of the iodo-substituent.

Core Molecular Structure and Properties

This compound possesses a five-membered pyrazole ring system. A benzyloxy group is attached to one of the nitrogen atoms (N1), and an iodine atom is substituted at the C4 position of the pyrazole ring.

Systematic Name: 4-iodo-1-(phenylmethoxy)-1H-pyrazole Molecular Formula: C₁₀H₉IN₂O

The presence of the iodine atom at the C4 position makes this molecule an excellent substrate for various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This is a key feature for its application in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry where the pyrazole scaffold is a known pharmacophore.

Data Presentation

Physicochemical Properties

| Property | Value |

| CAS Number | 229171-07-7 |

| Molecular Weight | 300.11 g/mol |

| Molecular Formula | C₁₀H₉IN₂O |

| IUPAC Name | 4-iodo-1-(phenylmethoxy)-1H-pyrazole |

Elemental Analysis

| Element | Calculated (%) | Found (%)[1] |

| Carbon (C) | 40.02 | 40.14 |

| Hydrogen (H) | 3.02 | 2.84 |

| Nitrogen (N) | 9.33 | 9.24 |

Spectroscopic Data

¹³C NMR Spectroscopic Data

The position of the iodine atom at C4 was confirmed by comparison of the ¹³C NMR signals with those of 1-(benzyloxy)pyrazole.[1]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-3 | 138.6 |

| C-4 | 53.0 |

| C-5 | 126.8 |

¹H NMR Spectroscopic Data

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a two-step synthesis starting from 1-hydroxypyrazole.

Step 1: Benzylation of 1-Hydroxypyrazole

-

To a solution of 1-hydroxypyrazole (1 equivalent) in an appropriate solvent, add a suitable base (e.g., sodium hydroxide) to form the corresponding alkoxide.

-

Add benzyl bromide (1 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Upon completion, add 1 M NaOH solution and extract the product with dichloromethane (CH₂Cl₂).

-

Wash the organic phase with 1 M NaOH and then with water.

-

Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate in vacuo to obtain crude 1-(benzyloxy)pyrazole.

Step 2: Iodination of 1-(Benzyloxy)pyrazole

-

Dissolve the crude 1-(benzyloxy)pyrazole in chloroform (CHCl₃).

-

Add potassium carbonate (K₂CO₃, 3 equivalents).

-

Add a solution of iodine monochloride (ICl, 3 equivalents) in chloroform to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a 1 M solution of sodium sulfite (Na₂SO₃).

-

Extract the mixture with dichloromethane.

-

Dry the combined organic layers over magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound

Synthesis Workflow

Caption: Synthesis of this compound

References

Spectroscopic Profile of 1-(Benzyloxy)-4-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Benzyloxy)-4-iodo-1H-pyrazole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data, comparative data from closely related structures, and detailed, generalized experimental protocols for the acquisition of such data. This approach offers a robust framework for the characterization and quality control of this compound in a research and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related pyrazole derivatives.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl-H |

| ~7.6 | Singlet | 1H | Pyrazole-H5 |

| ~7.4 | Singlet | 1H | Pyrazole-H3 |

| ~5.4 | Singlet | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Pyrazole-C5 |

| ~135 | Phenyl-C (quaternary) |

| ~129 | Phenyl-CH |

| ~128 | Phenyl-CH |

| ~127 | Phenyl-CH |

| ~125 | Pyrazole-C3 |

| ~75 | CH₂ |

| ~60 | Pyrazole-C4 (C-I) |

Experimental Protocol for NMR Spectroscopy

A standard approach for obtaining NMR spectra of pyrazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the analyte and has minimal overlapping signals with the compound of interest.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are detailed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1600, ~1495, ~1450 | Medium to Strong | C=C aromatic ring stretching |

| ~1550 | Medium | Pyrazole ring stretching |

| 1250-1000 | Strong | C-O stretch |

| ~1100 | Strong | C-N stretch |

| Below 600 | Medium | C-I stretch |

Experimental Protocol for IR Spectroscopy

The following is a generalized procedure for acquiring an FT-IR spectrum of a solid sample:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is the most common and convenient method for solid samples.

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 284.98833 |

| [M+Na]⁺ | 306.97027 |

| [M-H]⁻ | 282.97377 |

| [M]⁺ | 283.98050 |

Experimental Protocol for Mass Spectrometry

A general protocol for the analysis of a halogenated organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) or chemical ionization (CI) source.

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a capillary column suitable for the separation of heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Employ a temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.

-

A mass spectrum is recorded, showing the relative abundance of the different fragment ions.

-

-

Data Analysis: The molecular ion peak (if present) will confirm the molecular weight. The fragmentation pattern provides structural information. The presence of iodine can often be inferred from characteristic isotopic patterns.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 1-(Benzyloxy)-4-iodo-1H-pyrazole: Synthesis, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-4-iodo-1H-pyrazole is a key synthetic intermediate in the field of medicinal and materials chemistry. Its strategic combination of a protected hydroxyl group and a reactive iodine atom on the pyrazole core makes it a versatile building block for the construction of complex, multi-substituted heterocyclic systems. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an exploration of its significant applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. While the broader class of pyrazoles is of immense interest in drug discovery, direct biological data for this compound is not extensively documented in publicly available literature. The focus of this guide, therefore, remains on its chemical synthesis and utility as a foundational molecule for further chemical exploration.

Discovery and History

The development of substituted pyrazoles has been a cornerstone of heterocyclic chemistry for over a century. The introduction of an iodine atom at the 4-position of the pyrazole ring, a pivotal moment in the history of this class of compounds, was systematically investigated in the mid-20th century. A significant publication by Rudolf Hüttel and his colleagues in 1955 laid the groundwork for the iodination of various pyrazole derivatives.[1]

While the precise first synthesis of this compound is not clearly documented in seminal, early literature, its modern preparation and utility were significantly highlighted in a 1999 publication by Jakob Felding and coworkers.[2] This research established a robust and high-yielding synthetic route, which has become a standard method for accessing this valuable intermediate.[2] The work by Felding et al. also underscored the compound's primary role as a precursor for 4-substituted 1-(benzyloxy)pyrazoles through halogen-metal exchange reactions.[2]

Physicochemical Properties

| Property | Value (for 1-Benzyl-4-iodo-1H-pyrazole) | Reference |

| CAS Number | 50877-42-4 | [3][4] |

| Molecular Formula | C₁₀H₉IN₂ | [3][4] |

| Molecular Weight | 284.10 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 62-66 °C | [4] |

Experimental Protocols

The synthesis of this compound is a two-step process starting from 1-hydroxypyrazole, with an overall yield of approximately 81%.[2]

Synthesis of 1-(Benzyloxy)pyrazole

Reaction: 1-Hydroxypyrazole is benzylated using benzyl bromide in the presence of a base to yield 1-(benzyloxy)pyrazole.

Materials:

-

1-Hydroxypyrazole

-

Benzyl bromide

-

N-ethyldiisopropylamine

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 1-hydroxypyrazole and N-ethyldiisopropylamine in dichloromethane.

-

Cool the solution to 0 °C.

-

Add benzyl bromide dropwise to the cooled solution.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Quench the reaction and perform a standard aqueous work-up.

-

The crude 1-(benzyloxy)pyrazole is used in the next step without further purification.[2]

Iodination of 1-(Benzyloxy)pyrazole

Reaction: The crude 1-(benzyloxy)pyrazole is regioselectively iodinated at the 4-position using iodine monochloride.

Materials:

-

Crude 1-(benzyloxy)pyrazole from the previous step

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃)

-

Iodine monochloride (ICl)

-

Sodium sulfite (Na₂SO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc) / Heptane

Procedure:

-

Dissolve the crude 1-(benzyloxy)pyrazole in chloroform.

-

Add potassium carbonate to the solution.

-

Add a solution of iodine monochloride in chloroform to the mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with a 1 M sodium sulfite solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases over magnesium sulfate (MgSO₄) and evaporate the solvent.

-

Purify the crude product by recrystallization from ethyl acetate/heptane at low temperature (-78 °C) to afford this compound.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 81% | [2] |

| Elemental Analysis (Calcd. for C₁₀H₉IN₂O) | C, 40.02%; H, 3.02%; N, 9.33% | [2] |

| Elemental Analysis (Found) | C, 40.14%; H, 2.84%; N, 9.24% | [2] |

Applications in Organic Synthesis

The primary utility of this compound lies in its capacity as a versatile precursor for a wide range of 4-substituted pyrazoles. The carbon-iodine bond is readily transformed, allowing for the introduction of various functional groups.

Iodine-Magnesium Exchange and Subsequent Electrophilic Quenching

A highly efficient method for the functionalization of the 4-position involves an iodine-magnesium exchange reaction.[2] Treatment of this compound with isopropylmagnesium bromide (i-PrMgBr) generates a positionally stable Grignard reagent, 1-(benzyloxy)pyrazol-4-ylmagnesium bromide. This intermediate can then be reacted with a variety of electrophiles to introduce new substituents.[2]

Palladium-Catalyzed Cross-Coupling Reactions

The 1-(benzyloxy)pyrazol-4-ylmagnesium bromide intermediate can be further transmetalated with zinc chloride to form an organozinc reagent. This species is then amenable to palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, with various aryl and heteroaryl halides.[2] This extends the synthetic utility of this compound to the formation of biaryl and heteroaryl-substituted pyrazoles.[2]

Biological Significance and Signaling Pathways

While the pyrazole scaffold is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs, there is a notable absence of publicly available data on the specific biological activity of this compound.[5] Its primary role appears to be that of a synthetic intermediate.[6][7] Derivatives of 4-iodopyrazoles are known to be crucial in the synthesis of kinase inhibitors, such as Crizotinib, which targets the c-Met/ALK signaling pathway.[1] However, no direct studies linking this compound to the modulation of specific signaling pathways have been identified. The broader class of pyrazole derivatives has been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10][11]

The future of research on this compound may involve its use as a starting material for the synthesis of novel pyrazole derivatives that could be screened for activity against various biological targets. The benzyloxy group can be deprotected to reveal a hydroxyl group, providing a handle for further functionalization and interaction with biological macromolecules.

Conclusion

This compound is a synthetically valuable molecule that provides a reliable and efficient entry point to a diverse array of 4-substituted pyrazoles. The well-established protocols for its synthesis and subsequent functionalization through iodine-magnesium exchange and palladium-catalyzed cross-coupling reactions make it an important tool for synthetic and medicinal chemists. While its direct biological activity and role in signaling pathways remain to be elucidated, its utility in the construction of more complex, potentially bioactive molecules is undisputed. Future research may focus on leveraging this versatile building block to create novel compounds for evaluation in various therapeutic areas.

References

- 1. benchchem.com [benchchem.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. scbt.com [scbt.com]

- 4. 1-Benzyl-4-iodo-1H-pyrazole 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodopyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of an iodine atom at the 4-position of the pyrazole ring creates a versatile synthetic handle, enabling a wide array of chemical transformations crucial for the development of novel pharmaceuticals and functional materials.[4][5] This technical guide provides an in-depth exploration of the reactivity of the carbon-iodine (C-I) bond in 4-iodopyrazoles, with a focus on its application in cross-coupling reactions and other significant transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Synthesis of 4-Iodopyrazoles

The primary route to 4-iodopyrazoles is through the direct electrophilic iodination of the pyrazole ring. The inherent electronic properties of the pyrazole nucleus favor regioselective substitution at the C4-position.[4] Several methods have been developed for this transformation, with the choice of iodinating agent and reaction conditions depending on the substrate's reactivity.

A common and environmentally friendly method involves the use of molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide.[4][6] For less reactive pyrazoles, particularly those bearing electron-withdrawing groups, more potent iodinating systems like N-iodosuccinimide (NIS) in the presence of an acid catalyst are often employed.[6] Electrochemical iodination offers a green alternative to chemical oxidants.[6][7]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 4-iodopyrazoles is significantly weaker than the corresponding C-Br and C-Cl bonds, rendering it highly reactive in palladium-catalyzed cross-coupling reactions.[8][9] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[10] However, it can also lead to a higher propensity for side reactions, such as dehalogenation.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 4-iodopyrazoles and organoboron compounds.[12][13] While the high reactivity of the C-I bond is advantageous, it can also promote hydrodehalogenation, a common side reaction.[10][11] Consequently, for some Suzuki-Miyaura couplings, the corresponding 4-bromopyrazole may provide higher yields.[10]

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles

| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Boc-4-iodopyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | Good |

| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 | Good |

| 1-Trityl-4-iodopyrazole | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 100 | High |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [13]

-

To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

-

Add 1,2-dimethoxyethane (DME) (3 mL) and H₂O (1.2 mL) to the vial.

-

Purge the vial with nitrogen.

-

Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

-

Seal the vial and place it in a microwave apparatus.

-

Irradiate the reaction mixture at 90°C for 5-12 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of 4-alkynylpyrazoles, which are valuable intermediates in drug discovery.[14] Due to the high reactivity of the C-I bond, 4-iodopyrazoles are the preferred substrates for this reaction, typically proceeding under mild conditions.[10][15]

Table 2: Sonogashira Coupling of 4-Iodopyrazoles

| 4-Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodo-1H-pyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | Room Temp | High |

| 4-Iodopyrazole derivative | Terminal Alkyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | ~90-97 |

| 4-Iodopyrazole derivative | Terminal Alkyne | Pd(P(t-Bu)₃)₂ | K₂CO₃ | Toluene | 100 | ~85-94 |

Experimental Protocol: Sonogashira Coupling [11][12]

-

In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).

-

Add the solvent and base (e.g., triethylamine).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the desired product.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction enables the C4-alkenylation of pyrazoles by coupling 4-iodopyrazoles with various alkenes.[16][17] The use of a trityl protecting group on the pyrazole nitrogen and P(OEt)₃ as a ligand has been shown to be effective for this transformation.[16]

Table 3: Heck-Mizoroki Reaction of 1-Protected-4-Iodo-1H-pyrazoles [16]

| 4-Iodopyrazole Substrate | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Trityl-4-iodopyrazole | n-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 |

| 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | Low |

Experimental Protocol: Heck-Mizoroki Reaction [8]

-

A mixture of the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), an alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF is heated at 100 °C in a sealed tube.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.

-

The combined organic extracts are washed with brine, dried over a drying agent, and concentrated in vacuo.

-

The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental method for forming C-N bonds, providing access to 4-aminopyrazoles, which are important scaffolds in medicinal chemistry, particularly as kinase inhibitors.[18] The choice of catalyst system (palladium vs. copper) is crucial and depends on the nature of the amine coupling partner.[10][18] For amines lacking β-hydrogens, palladium catalysis is often more effective, while copper catalysis can be advantageous for other amines.[18]

Table 4: Buchwald-Hartwig Amination of 4-Halopyrazoles

| Halopyrazole Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | High | 67 |

| 4-Iodo-1-tritylpyrazole | Pyrrolidine | CuI / 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | 43 |

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination [18]

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole (1.0 equiv), amine (1.2-1.5 equiv), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (KOtBu) (2.0 equiv).

-

Add anhydrous, degassed solvent (e.g., xylene or toluene).

-

Seal the tube and heat the reaction mixture with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Decision pathway for selecting the optimal catalyst in Buchwald-Hartwig amination.

Stille Coupling

The Stille coupling offers a versatile method for C-C bond formation with excellent functional group tolerance, reacting 4-iodopyrazoles with organostannanes.[19] Given the general reactivity trend, 4-iodopyrazole is expected to be more reactive than its bromo counterpart in Stille couplings.[10] However, the high toxicity of organotin reagents is a significant drawback of this method.[10][19]

Other Reactions Involving the C-I Bond

Copper-Catalyzed C-O Coupling

The direct C4-alkoxylation of 4-iodopyrazoles with alcohols can be achieved through a copper-catalyzed coupling reaction.[20] Optimal conditions have been identified using CuI (20 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) with potassium t-butoxide as the base, under microwave irradiation at 130 °C.[20][21]

Experimental Protocol: Copper-Catalyzed C-O Coupling [22]

-

To a microwave reactor vial, add the N-protected 4-iodopyrazole, copper(I) iodide (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

-

Add potassium t-butoxide (2 equivalents).

-

Add the desired alcohol, which serves as both reactant and solvent.

-

Seal the vial and irradiate in a microwave reactor at 130 °C for 1 hour.

-

After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with a suitable organic solvent.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species.[23] This reaction is commonly used to prepare organolithium compounds from organic iodides.[23] The resulting 4-lithiated pyrazole can then be trapped with various electrophiles to introduce a wide range of functional groups at the C4-position.

Biological Significance of 4-Iodopyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore, and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][24] The C4-functionalization of the pyrazole ring, facilitated by the reactivity of 4-iodopyrazoles, allows for the fine-tuning of these pharmacological properties.[1] For instance, 4-substituted pyrazoles have been studied as inhibitors of enzymes like human liver alcohol dehydrogenase.[1] Furthermore, the 4-aminopyrazole scaffold, readily accessible through the Buchwald-Hartwig amination of 4-iodopyrazoles, is a key component of Janus kinase (JAK) inhibitors, which are important in immunology and oncology.[18]

Caption: Inhibition of the MAPK/ERK pathway by a pyrazole derivative.[4]

Conclusion

The carbon-iodine bond in 4-iodopyrazoles provides a highly reactive and versatile handle for the synthesis of a diverse range of functionalized pyrazole derivatives. Its utility in a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, has been firmly established. The ability to readily introduce aryl, alkynyl, alkenyl, and amino substituents at the C4-position is of paramount importance for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of the key transformations involving 4-iodopyrazoles, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding and practical application of this important class of compounds in chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Stille Coupling [organic-chemistry.org]

- 20. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. benchchem.com [benchchem.com]

- 23. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of the Benzyloxy Group in Pyrazole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic introduction and removal of protecting groups are paramount in the synthesis of complex pyrazole derivatives. Among these, the benzyloxy group plays a multifaceted role, serving not only as a robust protecting group but also as a modulator of reactivity and a key pharmacophoric element in bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, utility, and influence of the benzyloxy group in pyrazole chemistry, with a focus on experimental protocols and its application in drug discovery.

The Benzyloxy Group as a Protecting Group for Pyrazole Nitrogen

The protection of the pyrazole nitrogen is often a prerequisite for regioselective functionalization of the pyrazole ring. The benzyloxy group, introduced as either an N-benzyl or N-benzyloxy substituent, offers good stability across a range of reaction conditions.

Synthesis of Benzyloxy-Protected Pyrazoles

The introduction of a benzyloxy group onto the pyrazole nitrogen can be achieved through several methods, most commonly via nucleophilic substitution.

Table 1: Synthesis of N-Benzyloxy and N-Benzyl Pyrazoles

| Entry | Pyrazole Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 1-Hydroxypyrazole | Benzyl bromide, N-ethyldiisopropylamine, CH₂Cl₂ | 1-(Benzyloxy)pyrazole | - | [1] |

| 2 | Pyrazole | Benzyl bromide, K₂CO₃, Acetonitrile, Reflux, 6h | 1-Benzyl-1H-pyrazole | 95 | |

| 3 | 4-Iodopyrazole | Benzyl bromide, NaH, DMF, RT, 12h | 1-Benzyl-4-iodopyrazole | 92 | |

| 4 | 3,5-Dimethylpyrazole | Benzyl bromide, K₂CO₃, Acetone, Reflux, 8h | 1-Benzyl-3,5-dimethylpyrazole | 90 | |

| 5 | 3-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-1H-pyrazole | 3-(Trifluoromethyl)benzyl bromide, Cs₂CO₃, Acetonitrile, 80°C, 2h | 1-(3-(Trifluoromethyl)benzyl)-3-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-1H-pyrazole | - | [4] |

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-iodopyrazole [1]

-

Dissolve 1-hydroxypyrazole (2.74 g, 32.6 mmol) and N-ethyldiisopropylamine (4.23 g, 32.7 mmol) in CH₂Cl₂ (35 mL) and cool to 0 °C.

-

Add benzyl bromide (5.63 g, 32.8 mmol) and stir the reaction mixture at room temperature for 16 h.

-

Add 1 M NaOH (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic phases with 1 M NaOH and water, dry over MgSO₄, and concentrate in vacuo to obtain crude 1-(benzyloxy)pyrazole.

-

Dissolve the crude product in CHCl₃ (100 mL), add K₂CO₃ (13.5 g, 97.8 mmol), and treat with iodine monochloride (15.9 g, 97.8 mmol) dissolved in CHCl₃ (15 mL).

-

Stir at room temperature for 12 h, then quench with 1 M Na₂SO₃ (75 mL) and extract with CH₂Cl₂ (3 x 75 mL).

-

Dry the organic phase over MgSO₄ and evaporate the solvent.

-

Purify the residue by recrystallization from EtOAc/heptane to afford 1-(benzyloxy)-4-iodopyrazole.

References

An In-depth Technical Guide on the Potential Applications of Iodinated Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of iodinated pyrazole derivatives, highlighting their significant potential across medicinal chemistry, medical imaging, and materials science. The unique chemical properties conferred by the iodine atom on the pyrazole scaffold render these compounds highly versatile building blocks and functional molecules.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, and the introduction of an iodine atom provides a key handle for synthetic elaboration, leading to potent and selective therapeutic agents.

Kinase Inhibitors: Targeting the JAK-STAT Pathway

Iodinated pyrazole derivatives have emerged as potent inhibitors of Janus kinases (JAKs), a family of tyrosine kinases that play a pivotal role in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers. The carbon-iodine bond in iodinated pyrazoles serves as a versatile anchor for introducing diverse chemical functionalities via cross-coupling reactions, enabling the fine-tuning of inhibitor potency and selectivity.[1]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of representative 4-amino-(1H)-pyrazole derivatives against JAK family kinases.

| Compound ID | Target Kinase | IC50 (nM) |

| 3f | JAK1 | 3.4 |

| JAK2 | 2.2 | |

| JAK3 | 3.5 | |

| 11b | JAK1 | - |

| JAK2 | 98 | |

| JAK3 | 39 |

Data sourced from in vitro kinase inhibition assays.

Signaling Pathway Diagram: JAK-STAT Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by an iodinated pyrazole derivative.

Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against JAK2 kinase.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the iodinated pyrazole derivative in 100% DMSO, starting from a 10 mM stock.

-

Assay Plate Preparation: Dispense 25 nL of each compound dilution into a 384-well white, opaque assay plate. Include wells with DMSO only (high control, 0% inhibition) and a known potent JAK inhibitor (low control, 100% inhibition).

-

Enzyme/Substrate Addition: Prepare a 2x kinase reaction mix containing JAK2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr)4:1) in kinase assay buffer. Add 5 µL of this mix to each well.

-

ATP Addition and Kinase Reaction: Add 5 µL of 2x ATP solution to each well to initiate the reaction. The final ATP concentration should be at the Km value for JAK2. Incubate at 30°C for 1 hour.

-

Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Cannabinoid Receptor Antagonists

Certain iodinated pyrazole derivatives have been identified as potent antagonists of the cannabinoid receptor 1 (CB1).[2] These compounds are valuable pharmacological tools for studying the endocannabinoid system and have therapeutic potential. The presence of an iodine atom offers an additional advantage for developing radiolabeled ligands for in vivo imaging studies, such as Single Photon Emission Computed Tomography (SPECT).[2]

Quantitative Data: Cannabinoid Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| AM251 (p-iodo) | CB1 | 7.49 |

Ki values represent the binding affinity of the ligand to the receptor.

Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound to cannabinoid receptors.

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human CB1 receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55940), and varying concentrations of the iodinated pyrazole test compound in an assay buffer.

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Experimental Workflow: Cannabinoid Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Antimicrobial Agents

Iodinated pyrazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3] The mechanism of action is still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) |

| 3 | Escherichia coli | 0.25 |

| 4 | Staphylococcus epidermidis | 0.25 |

| 2 | Aspergillus niger | 1 |

| 3 | Microsporum audouinii | 0.5 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Compound Dilution: Prepare a serial dilution of the iodinated pyrazole derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Medical Imaging: Probes for SPECT

The incorporation of a radioactive iodine isotope, such as Iodine-123 or Iodine-125, into a pyrazole derivative allows for its use as a radiotracer for SPECT imaging. This non-invasive imaging technique can be used to visualize and quantify the distribution of the radiotracer in the body, providing valuable diagnostic information.

Experimental Protocol: Radioiodination and In Vivo SPECT Imaging

This protocol provides a general framework for the radioiodination of a pyrazole derivative and its use in preclinical SPECT imaging.

-

Radioiodination:

-

Dissolve the iodinated pyrazole precursor in a suitable solvent.

-

Add a solution of radioactive sodium iodide (e.g., Na[¹²⁵I]).

-

Introduce an oxidizing agent (e.g., Chloramine-T) to facilitate the electrophilic iodination reaction.

-

Quench the reaction and purify the radiolabeled pyrazole derivative using techniques such as HPLC.

-

-

Animal Model: Use a suitable animal model, such as a tumor-bearing mouse, relevant to the biological target of the pyrazole derivative.

-

Radiotracer Administration: Administer the purified radiolabeled pyrazole derivative to the animal, typically via intravenous injection.

-

SPECT Imaging: At various time points post-injection, anesthetize the animal and acquire SPECT images using a dedicated small-animal SPECT scanner.

-

Image Analysis: Reconstruct the SPECT data and co-register with anatomical images (e.g., from CT or MRI) to determine the biodistribution of the radiotracer in different organs and tissues, particularly in the target tissue (e.g., tumor).

Catalysis and Materials Science

The reactivity of the carbon-iodine bond in iodinated pyrazoles makes them valuable synthons in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.

Catalysis: Sonogashira Cross-Coupling Reactions

Iodinated pyrazoles are excellent substrates for Sonogashira coupling reactions, which form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Quantitative Data: Sonogashira Coupling Reaction Yields

| Iodinated Pyrazole Substrate | Alkyne Substrate | Yield (%) |

| 3-Iodo-1H-pyrazole derivative | Phenylacetylene | 85-95 |

Yields are dependent on specific reaction conditions and substrates.

Catalytic Cycle: Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of an Iodinated Pyrazole

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the iodinated pyrazole, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the catalyst and salts. Purify the crude product by column chromatography to obtain the desired coupled product.

Materials Science: Functional Polymers

Pyrazole-containing polymers are being explored for various applications in materials science, including the development of porous organic polymers (POPs) for applications such as iodine capture.

Experimental Protocol: Synthesis of a Pyrazole-Containing Porous Organic Polymer

This protocol describes a multicomponent tandem polymerization to synthesize a pyrazole-containing POP.

-

Monomer Preparation: Prepare solutions of the monomers: an ethynyl-functionalized aromatic compound, a diacyl chloride, and hydrazine hydrate in a suitable solvent.

-

Polymerization: Under controlled temperature and stirring, combine the monomer solutions. The polymerization proceeds via a tandem reaction involving the formation of the pyrazole ring and the polymer backbone.

-

Polymer Isolation and Purification: After the polymerization is complete, the solid polymer is collected by filtration, washed extensively with various solvents to remove unreacted monomers and oligomers, and dried under vacuum.

-

Characterization: Characterize the resulting POP using techniques such as Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR), and surface area analysis (BET).

Experimental Workflow: Synthesis and Characterization of a Functional Polymer

Caption: Workflow for the synthesis and characterization of a functional polymer.

References

An In-depth Technical Guide to the Safety and Handling of 1-(Benzyloxy)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-iodo-1H-pyrazole, a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical properties, synthesis, and reactivity, with a strong emphasis on safety and handling protocols.

Chemical and Physical Properties

This compound is a stable solid at room temperature. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉IN₂O | [1] |

| Molecular Weight | 300.10 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | >95% | [1] |

| CAS Number | 229171-07-7 | [1] |

Safety and Handling

2.1 Hazard Identification

This compound is classified as harmful and an irritant.[1] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[3]

| Hazard Statement | Code | Description |

| Harmful if swallowed | H302 | Ingestion may cause adverse health effects.[1] |

| Causes skin irritation | H315 | Contact with skin may cause redness and irritation.[1] |

| Causes serious eye irritation | H319 | Contact with eyes may cause significant irritation.[1] |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[1] |

2.2 Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary measures is mandatory to ensure safe handling.

| Precautionary Statement | Code | Description |

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | Use of appropriate PPE is required to prevent skin and eye contact.[1][3] |

| Use only outdoors or in a well-ventilated area. | P271 | Ensure adequate ventilation to minimize inhalation exposure.[1] |

| Do not breathe dust/fume/gas/mist/vapors/spray. | P261 | Avoid inhalation of the compound. |

| Wash hands thoroughly after handling. | P264 | Practice good personal hygiene.[1] |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | In case of eye contact, flush immediately and thoroughly with water.[1] |

| IF ON SKIN: Wash with plenty of water. | P302+P352 | In case of skin contact, wash the affected area with soap and water. |

| IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | P301+P312 | Seek medical attention if ingested. |

| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340 | Move to fresh air in case of inhalation.[1] |

2.3 Storage

Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

Synthesis and Reactivity

This compound is a versatile intermediate, primarily used in the synthesis of 4-substituted pyrazole derivatives through cross-coupling reactions.

3.1 Synthesis of this compound

The synthesis involves a two-step process starting from 1-hydroxypyrazole.[2]

Caption: Synthetic workflow for this compound.

3.2 Reactivity: Iodine-Magnesium Exchange and Cross-Coupling Reactions

A key application of this compound is its use in iodine-magnesium exchange reactions to form a Grignard reagent, which can then be reacted with various electrophiles or used in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[2]

Caption: General reaction scheme for this compound.

3.3 Yields of 4-Substituted 1-(Benzyloxy)pyrazoles

The following table summarizes the yields of various 4-substituted 1-(benzyloxy)pyrazoles obtained from the Grignard reagent derived from this compound.[2]

| Electrophile | Product | Yield (%) |

| H₂O | 1-(Benzyloxy)pyrazole | 91 |

| PhCHO | 1-(Benzyloxy)-4-(phenylhydroxymethyl)pyrazole | 78 |

| PhCOCl | 1-(Benzyloxy)-4-benzoylpyrazole | 65 |

| MeSSMe | 1-(Benzyloxy)-4-(methylthio)pyrazole | 81 |

| I₂ | 1-(Benzyloxy)-4-iodopyrazole | 85 |

| Ph₂PCl | 1-(Benzyloxy)-4-(diphenylphosphinoyl)pyrazole | 72 |

| Me₃SnCl | 1-(Benzyloxy)-4-(trimethylstannyl)pyrazole | 61 |

Experimental Protocols

4.1 Synthesis of this compound [2]

-

Step 1: Synthesis of 1-(Benzyloxy)pyrazole

-

To a solution of 1-hydroxypyrazole (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred for 10 minutes at room temperature.

-

Benzyl bromide (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is used in the next step without further purification.

-

-

Step 2: Synthesis of this compound

-

The crude 1-(benzyloxy)pyrazole (1.0 eq) is dissolved in dichloromethane.

-

Iodine monochloride (1.0 M in CH₂Cl₂, 1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The reaction is quenched with aqueous sodium thiosulfate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

4.2 General Procedure for Iodine-Magnesium Exchange and Reaction with Electrophiles [2]

-

To a stirred solution of 1-(benzyloxy)-4-iodopyrazole (1.0 eq) in dry THF at 0 °C, isopropylmagnesium bromide (1.2 eq) is added dropwise.

-

The mixture is stirred at 0 °C for 1 hour.

-

The electrophile (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with diethyl ether, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (s, 1H), 7.42-7.30 (m, 6H), 5.25 (s, 2H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.8, 135.5, 131.2, 129.2, 128.8, 128.5, 76.8, 55.1 | [2] |

| Elemental Analysis | Calculated for C₁₀H₉IN₂O: C, 40.02; H, 3.02; N, 9.33. Found: C, 40.14; H, 2.84; N, 9.24 | [2] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While it presents manageable hazards, strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling in a well-ventilated environment, is essential to ensure the safety of researchers and scientists. The synthetic and reaction protocols provided herein offer a foundation for its effective utilization in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Substituted Pyrazoles using 1-(Benzyloxy)-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[1][2][3] The ability to functionalize the pyrazole ring at specific positions is crucial for modulating the pharmacological properties of these molecules. 1-(Benzyloxy)-4-iodo-1H-pyrazole has emerged as a versatile and valuable building block for the synthesis of 4-substituted pyrazoles. The benzyloxy group at the N1 position serves as a protecting group, while the iodine atom at the C4 position provides a reactive handle for various cross-coupling reactions.[4] This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups.

These application notes provide detailed protocols for the synthesis of 4-substituted pyrazoles utilizing this compound through Palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. A protocol for the subsequent deprotection of the benzyloxy group to yield the free N-H pyrazole is also described.

Synthesis of the Starting Material: this compound

The starting material can be prepared in a two-step sequence from 1-hydroxypyrazole. The first step involves the benzylation of 1-hydroxypyrazole, followed by iodination of the resulting 1-(benzyloxy)pyrazole.[4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the 4-position of the pyrazole ring.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-(benzyloxy)-1H-pyrazoles

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5]

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like Na₂CO₃ (2.5 equiv.).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-(benzyloxy)-1H-pyrazole.

Table 1: Representative Examples of Suzuki-Miyaura Coupling with this compound

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-(Benzyloxy)-4-phenyl-1H-pyrazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1-(Benzyloxy)-4-(4-methoxyphenyl)-1H-pyrazole | 82 |

| 3 | 3-Pyridylboronic acid | 1-(Benzyloxy)-4-(pyridin-3-yl)-1H-pyrazole | 75 |

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-(benzyloxy)-1H-pyrazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7]

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.).

-

Solvent and Base Addition: Add a suitable solvent, such as triethylamine or a mixture of THF and triethylamine.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield the 4-alkynyl-1-(benzyloxy)-1H-pyrazole.

Table 2: Representative Examples of Sonogashira Coupling with this compound

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 1-(Benzyloxy)-4-(phenylethynyl)-1H-pyrazole | 92 |

| 2 | Ethynyltrimethylsilane | 1-(Benzyloxy)-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 88 |

| 3 | 1-Hexyne | 1-(Benzyloxy)-4-(hex-1-yn-1-yl)-1H-pyrazole | 85 |

Deprotection of the Benzyloxy Group

The final step in the synthesis of many 4-substituted pyrazoles is the removal of the N-benzyloxy protecting group to afford the free N-H pyrazole, which is often crucial for biological activity. Catalytic hydrogenolysis is a common and effective method for this transformation.

Experimental Protocol:

-

Reaction Setup: Dissolve the 4-substituted-1-(benzyloxy)-1H-pyrazole (1.0 equiv.) in a suitable solvent, such as ethanol or methanol, in a hydrogenation flask.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (10% Pd/C).

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature for 12-24 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected 4-substituted-1H-pyrazole. Further purification by recrystallization or column chromatography may be necessary.

Table 3: Deprotection of 1-Benzyloxy Pyrazoles

| Entry | Substrate | Product | Yield (%) |

| 1 | 1-(Benzyloxy)-4-phenyl-1H-pyrazole | 4-Phenyl-1H-pyrazole | >95 |

| 2 | 1-(Benzyloxy)-4-(phenylethynyl)-1H-pyrazole | 4-(Phenylethynyl)-1H-pyrazole | >95 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 4-substituted pyrazoles.

Signaling Pathway: Mechanism of Action of Celecoxib, a 4-Substituted Pyrazole Drug

Many 4-substituted pyrazoles exhibit potent biological activities by interacting with specific signaling pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor.[8]

Caption: Inhibition of the COX-2 pathway by Celecoxib.

References

- 1. ClinPGx [clinpgx.org]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]

Application Notes and Protocols: Iodine-Magnesium Exchange Reaction of 1-(Benzyloxy)-4-iodopyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the iodine-magnesium exchange reaction of 1-(benzyloxy)-4-iodopyrazole. This method offers an efficient route for the synthesis of 4-substituted 1-(benzyloxy)pyrazoles, which are valuable intermediates in medicinal chemistry and drug development. The protocol is based on the successful generation of a positionally stable Grignard reagent, 1-(benzyloxy)pyrazol-4-ylmagnesium bromide, followed by its reaction with various electrophiles.

Introduction

The iodine-magnesium exchange reaction is a mild and efficient method for the preparation of Grignard reagents from organic iodides. In the context of 1-(benzyloxy)-4-iodopyrazole, this reaction provides a regioselective pathway to functionalize the 4-position of the pyrazole ring, a common scaffold in pharmacologically active compounds. The resulting Grignard reagent can be trapped with a wide range of electrophiles to introduce diverse functional groups. Furthermore, this intermediate can undergo transmetalation, for example with zinc chloride, to participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, for the introduction of aryl and heteroaryl substituents.[1]

Key Applications

-

Regiospecific Functionalization: Enables the selective introduction of substituents at the C4 position of the 1-(benzyloxy)pyrazole core.

-

Intermediate Synthesis: The generated Grignard reagent serves as a versatile intermediate for the synthesis of a variety of 4-substituted pyrazole derivatives.

-

Drug Discovery: Provides a synthetic route to novel pyrazole-based compounds for screening in drug discovery programs.

-

Cross-Coupling Reactions: The organomagnesium intermediate can be used in transmetalation-cross-coupling sequences to form carbon-carbon bonds with aryl and heteroaryl halides.[1]

Data Presentation

Table 1: Iodine-Magnesium Exchange and Reaction with Electrophiles

| Entry | Electrophile | Product | Yield (%) |

| 1 | DMF | 1-(Benzyloxy)-1H-pyrazole-4-carbaldehyde | 85 |

| 2 | PhCHO | 1-(Benzyloxy)-4-(phenylhydroxymethyl)pyrazole | 82 |

| 3 | PhCOCl | 4-Benzoyl-1-(benzyloxy)pyrazole | 65 |

| 4 | Me₂SO₄ | 1-(Benzyloxy)-4-methylpyrazole | 78 |

| 5 | I₂ | 1-(Benzyloxy)-4-iodopyrazole | 90 |

| 6 | (EtO)₂CO | Ethyl 1-(benzyloxy)-1H-pyrazole-4-carboxylate | 72 |

| 7 | Bu₃SnCl | 1-(Benzyloxy)-4-(tributylstannyl)pyrazole | 88 |

Data summarized from the publication "Synthesis of 4-Substituted 1-(Benzyloxy)pyrazoles via Iodine-Magnesium Exchange of 1-(Benzyloxy)-4-iodopyrazole".[1]